Potency in Human Colorectal Adenocarcinoma (HT-29) Necroptosis Assay
RIP1 kinase inhibitor 1 inhibits necroptotic cell death in human HT-29 colorectal adenocarcinoma cells with an IC50 of 2 nM, and suppresses MLKL phosphorylation with an IC50 of 1.3 nM [1]. In comparison, the widely used tool compound necrostatin-1 (Nec-1) exhibits an EC50 of 490 nM for necroptosis inhibition in Jurkat cells, and 7-Cl-O-Nec-1 (Nec-1s) has an EC50 of 210 nM in the same cellular context [2]. This represents a potency advantage exceeding two orders of magnitude relative to Nec-1, and approximately 100-fold relative to Nec-1s in human cell necroptosis models .
| Evidence Dimension | Inhibition of necroptotic cell death in human cells |
|---|---|
| Target Compound Data | IC50 = 2 nM (HT-29 cells); pMLKL IC50 = 1.3 nM |
| Comparator Or Baseline | Nec-1: EC50 = 490 nM (Jurkat cells); 7-Cl-O-Nec-1 (Nec-1s): EC50 = 210 nM (Jurkat cells) |
| Quantified Difference | 245-fold more potent than Nec-1; 105-fold more potent than Nec-1s |
| Conditions | Human HT-29 colorectal adenocarcinoma cells (necroptosis induction); Jurkat T-cell line for comparator data |
Why This Matters
The >100-fold potency increase reduces compound consumption and minimizes off-target cellular stress at working concentrations, directly affecting assay cost and data interpretability.
- [1] Yoshikawa M, et al. J Med Chem. 2018 Mar 22;61(6):2384-2409. View Source
- [2] MedChemExpress. Necrostatin-1 (Nec-1) – RIP1 kinase inhibitor datasheet. Accessed 2026. View Source
